molecular formula C15H20N4O2 B2541509 N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361725-26-8

N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2541509
M. Wt: 288.351
InChI Key: QYTZOZZAHQOTKY-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound with a complex structure. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, it likely includes reactions such as imidazole ring formation, piperidine functionalization, and carboxamide coupling. Researchers would need to optimize conditions and reagents to achieve high yields.



Molecular Structure Analysis

The molecular formula of this compound is C₁₇H₂₀N₄O₂ . It contains an imidazole ring, a piperidine ring, and a carboxamide group. The cyclopropyl substituent adds rigidity to the structure. The 3D conformation plays a crucial role in its biological activity.



Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Understanding its reactivity is essential for designing derivatives or modifying its properties.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under various conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate its acute and chronic toxicity. Is it harmful to humans or the environment?

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.

  • Environmental Impact : Consider its impact on ecosystems and water sources.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate. Does it exhibit antimicrobial, anticancer, or anti-inflammatory properties?

  • Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to optimize activity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.

  • Formulation : Develop suitable formulations (tablets, injections) for clinical use.


properties

IUPAC Name

N-(1-cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-13(20)18-8-5-11(6-9-18)14(21)17-15-16-7-10-19(15)12-3-4-12/h2,7,10-12H,1,3-6,8-9H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTZOZZAHQOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=NC=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

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